4-Nitro-2-(propylsulfanyl)benzamide
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Overview
Description
4-Nitro-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) at the 4-position, a propylsulfanyl group (-S-CH2CH2CH3) at the 2-position, and an amide group (-CONH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(propylsulfanyl)benzamide typically involves a multi-step process:
Thioether Formation: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., propylthiol) reacts with a halogenated benzene derivative.
Amidation: The final step involves the formation of the amide group through the reaction of a carboxylic acid derivative (e.g., benzoyl chloride) with ammonia or an amine under suitable conditions
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamides .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Amidation: Acidic or basic hydrolysis conditions.
Major Products Formed
Reduction: Formation of 4-amino-2-(propylsulfanyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 4-nitro-2-(propylsulfanyl)benzoic acid and ammonia or an amine.
Scientific Research Applications
4-Nitro-2-(propylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and disinfectant properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The propylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: Lacks the propylsulfanyl group, making it less lipophilic.
2-(Propylsulfanyl)benzamide: Lacks the nitro group, which reduces its potential reactivity and biological activity.
4-Nitro-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group, affecting its physical and chemical properties
Uniqueness
4-Nitro-2-(propylsulfanyl)benzamide is unique due to the combination of the nitro and propylsulfanyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
515884-27-2 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-nitro-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-5-16-9-6-7(12(14)15)3-4-8(9)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13) |
InChI Key |
CAEBFDMDSXCBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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